molecular formula C26H26N4OS B418886 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide CAS No. 332922-56-2

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide

Cat. No.: B418886
CAS No.: 332922-56-2
M. Wt: 442.6g/mol
InChI Key: QNIZMDFMOSNDGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties

Preparation Methods

The synthesis of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps :

    Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving hydrazine derivatives and isothiocyanates.

    S-Alkylation: The triazole-thiol intermediate undergoes S-alkylation with an appropriate alkyl halide to introduce the sulfanyl group.

    Acylation: The final step involves the acylation of the triazole derivative with an acyl chloride to form the desired acetamide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .

Chemical Reactions Analysis

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide can undergo various chemical reactions, including :

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to drive the reactions to completion .

Scientific Research Applications

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics and antifungal agents.

    Medicine: Its potential anticancer properties are being explored for the development of new chemotherapeutic agents.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways . The triazole ring can interact with enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, it can inhibit the activity of enzymes involved in cell division, leading to its potential anticancer properties. Additionally, the compound can disrupt microbial cell membranes, contributing to its antimicrobial activity .

Comparison with Similar Compounds

2-((5-Benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-ethyl-6-methylphenyl)acetamide can be compared with other triazole derivatives, such as :

The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties .

Properties

CAS No.

332922-56-2

Molecular Formula

C26H26N4OS

Molecular Weight

442.6g/mol

IUPAC Name

2-[(5-benzyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide

InChI

InChI=1S/C26H26N4OS/c1-3-21-14-10-11-19(2)25(21)27-24(31)18-32-26-29-28-23(17-20-12-6-4-7-13-20)30(26)22-15-8-5-9-16-22/h4-16H,3,17-18H2,1-2H3,(H,27,31)

InChI Key

QNIZMDFMOSNDGT-UHFFFAOYSA-N

SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)C

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)CC4=CC=CC=C4)C

Origin of Product

United States

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